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This document provides a comprehensive overview of the application of Gallium Arsenide
(GaAs) in high-frequency electronic devices. It includes detailed application notes,
experimental protocols for device fabrication, and a summary of key performance metrics.

Introduction to Gallium Arsenide in High-Frequency
Electronics

Gallium Arsenide (GaAs) is a compound semiconductor composed of gallium and arsenic,
belonging to the 1l1-V group of semiconductors.[1] Its unique electronic properties make it a
superior alternative to silicon for a wide range of high-frequency applications.[2] The primary
advantages of GaAs include high electron mobility, a direct bandgap, and high thermal stability,
which enable the fabrication of devices that can operate at frequencies exceeding 250 GHz.[3]
[4] These characteristics are crucial for applications in wireless communication, satellite
communications, radar systems, and high-speed digital circuits.[5][6][7]

The semi-insulating nature of the GaAs substrate also provides natural isolation between
devices on a single chip, which is a significant advantage in the fabrication of Monolithic

Microwave Integrated Circuits (MMICs).[3] This property simplifies the circuit design and

improves performance by reducing parasitic capacitances.[8]
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Key Material Properties and Performance
Advantages

The superior performance of GaAs-based devices in high-frequency applications stems from its
intrinsic material properties. A comparison with silicon highlights these advantages.

Data Presentation: Material Properties and Device
Performance

The following tables summarize the key quantitative data for Gallium Arsenide and the
performance of common GaAs-based high-frequency transistors.

Table 1: Comparison of Material Properties: Gallium Arsenide vs. Silicon

Gallium Arsenide

Propert Silicon (Si Unit
perty (GaAs) (Si)
Bandgap Energy 1.42[9] 1.12 eV
Electron Mobility ~8500[4][9] ~1400 cm/Vs
Saturated Electron
, 1-2 x 107 1 x 107 cm/s
Velocity
Breakdown Electric
) 4 x 10°[7] 3x10° V/cm
Field
Thermal Conductivity ~0.55 ~1.5 W/cm-K
Intrinsic Carrier
2.1 x 106° 1.02 x 1020 cm—3

Concentration

Table 2: Performance Characteristics of High-Frequency GaAs Transistors
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Maximum Noise Power-
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. Oscillation Figure (NF) Added
Device Type Technology Frequency .
(M) Frequency @ Efficiency
(fmax) Frequency (PAE)
Metal-
. <1dB @ 12
MESFET Semiconduct 20 - 50 GHz 50 - 120 GHz GH 40 - 50%
V4
or FET
Pseudomorp 100 - 300 200 - 600 <05dB @
pHEMT _ 50 - 65%
hic HEMT GHz[10] GHz 12 GHz
Heterojunctio
_ 100 - 300 1-3dB @ 12
HBT n Bipolar 40 - 150 GHz 40 - 60%
] GHz GHz
Transistor

Experimental Protocols

This section provides detailed methodologies for the fabrication of key Gallium Arsenide high-
frequency devices.

Protocol for Gallium Arsenide MESFET Fabrication

This protocol outlines the key steps for the fabrication of a Metal-Semiconductor Field-Effect
Transistor (MESFET) on a GaAs substrate.

Materials and Equipment:

e Semi-insulating Gallium Arsenide (GaAs) wafer

e Photoresist (positive and negative)

o Standard photolithography equipment (spin coater, mask aligner, developer)
e Plasma etching system (e.g., Reactive lon Etching - RIE)

o Electron beam evaporator or sputtering system for metal deposition

» Rapid Thermal Annealing (RTA) system

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


http://www.rficsolutions.com/Datasheets/Phemt%20vs%20hbt.pdf
https://www.benchchem.com/product/b074776?utm_src=pdf-body
https://www.benchchem.com/product/b074776?utm_src=pdf-body
https://www.benchchem.com/product/b074776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Chemicals for cleaning and etching (e.g., acetone, isopropanol, buffered oxide etch)
e Source, Drain, and Gate metal targets (e.g., Au/Ge/Ni for ohmic, Ti/Pt/Au for Schottky)
Procedure:

o Substrate Cleaning: Thoroughly clean the GaAs wafer using a standard solvent cleaning
process (e.g., acetone, isopropanol, deionized water) to remove any organic and particulate
contamination.

o Mesa Isolation:

o Apply a layer of positive photoresist and pattern it using photolithography to define the
active areas of the device.

o Etch the exposed GaAs using a wet or dry etching process to create isolated active
regions (mesas).

o Remove the photoresist.

e Ohmic Contact Formation (Source and Drain):

o

Apply a new layer of photoresist and pattern it to open windows for the source and drain
contacts.

o

Deposit a sequence of metals, typically Au/Ge/Ni, using electron beam evaporation.

[¢]

Perform a lift-off process by dissolving the photoresist to leave the metal contacts only in
the desired areas.

[¢]

Anneal the contacts using an RTA system to form a low-resistance ohmic connection with
the GaAs.

o Gate Formation:

o Apply a layer of photoresist suitable for defining the gate, which is the most critical feature
dimension. Electron beam lithography is often used for sub-micron gates.
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o Pattern the photoresist to create an opening for the gate electrode between the source
and drain.

o Perform a recess etch into the GaAs channel to achieve the desired threshold voltage.

o Deposit the Schottky gate metal, typically a layered structure like Ti/Pt/Au.

o Perform a lift-off process to define the gate electrode.

e Passivation and Interconnects:

[¢]

Deposit a dielectric layer, such as silicon nitride (SiN), for surface passivation.

[¢]

Open windows in the passivation layer over the source, drain, and gate contacts using
photolithography and etching.

[¢]

Deposit a final metal layer for interconnects and pads for probing and bonding.

[e]

Pattern this metal layer using photolithography and etching or lift-off.

Protocol for AlGaAs/GaAs HEMT Fabrication

This protocol describes the fabrication of a High Electron Mobility Transistor (HEMT), which
relies on a heterostructure to form a two-dimensional electron gas (2DEG).

Materials and Equipment:

e Semi-insulating GaAs substrate

e« MOCVD or MBE system for epitaxial growth
o All equipment listed for MESFET fabrication
Procedure:

o Epitaxial Growth:

o Grow the heterostructure on the GaAs substrate using Metal-Organic Chemical Vapor
Deposition (MOCVD) or Molecular Beam Epitaxy (MBE). A typical layer stack from bottom
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to top is:

Undoped GaAs buffer layer

Undoped AlGaAs spacer layer

n-doped AlGaAs donor layer

Undoped GaAs cap layer

e Mesa Isolation: Follow the same procedure as for the MESFET to define the active device

areas.
e Ohmic Contact Formation (Source and Drain):

o Follow the same procedure as for the MESFET (photolithography, metal deposition of
Au/Ge/Ni, lift-off, and annealing). The contacts are designed to reach the 2DEG channel.

e Gate Formation:

(¢]

Use high-resolution lithography (e.g., e-beam lithography) to define the gate footprint.

[¢]

Perform a recess etch through the GaAs cap layer and partially into the n-AlGaAs layer to
precisely control the device's threshold voltage.

[¢]

Deposit the Schottky gate metal (e.g., Ti/Pt/Au).

[¢]

Perform a lift-off process.
e Passivation and Interconnects: Follow the same procedure as for the MESFET.

Mandatory Visualizations
Signaling Pathway and Device Structure

The following diagrams illustrate key concepts in GaAs high-frequency devices.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

n+ GaAs Cap Layer Semi-insulating GaAs Substrate
n-AlGaAs Donor Layer [ 2D Electron Gas (2DEG)

I
Mohulates
EIectr(?n Density

|
Undoped GaAs Channel

GaAs Buffer Layer

Undoped AlGaAs Spacer Source

Click to download full resolution via product page

Caption: Cross-section and operational principle of a GaAs HEMT.

Experimental Workflows

The following diagrams illustrate the fabrication workflows for GaAs devices.
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Caption: Workflow for Gallium Arsenide MESFET fabrication.
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Logical Relationships

The diagram below illustrates the relationship between the material properties of GaAs and the
resulting performance advantages in high-frequency devices.

Click to download full resolution via product page

Caption: Relationship between GaAs properties and device advantages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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